molecular formula C12H16O6S B13855198 Methyl 2-Ethoxy-5-(ethoxysulfonyl)benzoate

Methyl 2-Ethoxy-5-(ethoxysulfonyl)benzoate

Cat. No.: B13855198
M. Wt: 288.32 g/mol
InChI Key: ZXHWEIKHANCCLD-UHFFFAOYSA-N
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Description

Methyl 2-Ethoxy-5-(ethoxysulfonyl)benzoate is a chemical compound with the molecular formula C12H16O6S and a molecular weight of 288.32. It is primarily used as a research chemical and serves as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Ethoxy-5-(ethoxysulfonyl)benzoate typically involves the esterification of 2-Ethoxy-5-(ethoxysulfonyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

it is likely that similar esterification processes are scaled up using continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Ethoxy-5-(ethoxysulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Methyl 2-Ethoxy-5-(ethoxysulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-Ethoxy-5-(ethoxysulfonyl)benzoate is not well-documented. it is likely to interact with various molecular targets and pathways depending on its chemical structure. The ethoxy and sulfonyl groups may play a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxy-5-(methylsulfonyl)benzoate
  • Methyl 2-chloro-5-(dimethylamino)sulfonylbenzoate
  • Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate

Uniqueness

Methyl 2-Ethoxy-5-(ethoxysulfonyl)benzoate is unique due to its specific combination of ethoxy and sulfonyl groups, which confer distinct chemical properties and reactivity compared to similar compounds .

Properties

Molecular Formula

C12H16O6S

Molecular Weight

288.32 g/mol

IUPAC Name

methyl 2-ethoxy-5-ethoxysulfonylbenzoate

InChI

InChI=1S/C12H16O6S/c1-4-17-11-7-6-9(19(14,15)18-5-2)8-10(11)12(13)16-3/h6-8H,4-5H2,1-3H3

InChI Key

ZXHWEIKHANCCLD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)OCC)C(=O)OC

Origin of Product

United States

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